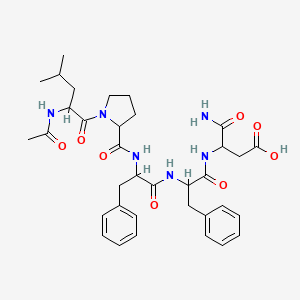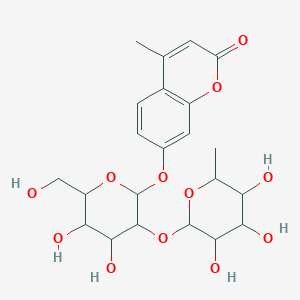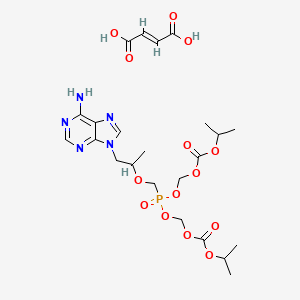
(S)-(((1-(6-aMino-9H-purin-9-yl)propan-2-yloxy)Methyl)phosphoryl)bis(oxy)bis(Methylene) isopropyl dicarbonate fuMarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(((1-(6-aMino-9H-purin-9-yl)propan-2-yloxy)Methyl)phosphoryl)bis(oxy)bis(Methylene) isopropyl dicarbonate fuMarate is a chemical compound known for its antiviral properties. It is an S-enantiomeric impurity of Tenofovir Disoproxil Fumarate, which is widely used as an anti-HIV agent . This compound is an acyclic phosphonate nucleotide analogue and a reverse transcriptase inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(((1-(6-aMino-9H-purin-9-yl)propan-2-yloxy)Methyl)phosphoryl)bis(oxy)bis(Methylene) isopropyl dicarbonate fuMarate involves multiple steps. The process typically starts with the preparation of the purine base, followed by the introduction of the propan-2-yloxy group. The phosphorylation step is crucial, where the phosphoryl group is introduced, followed by the formation of the bis(oxy)bis(Methylene) linkage. The final step involves the addition of the isopropyl dicarbonate and fumarate groups .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to ensure precision and efficiency. The reaction conditions are carefully controlled, including temperature, pH, and solvent choice, to maximize yield and purity. Common solvents used include DMSO and methanol .
Chemical Reactions Analysis
Types of Reactions
(S)-(((1-(6-aMino-9H-purin-9-yl)propan-2-yloxy)Methyl)phosphoryl)bis(oxy)bis(Methylene) isopropyl dicarbonate fuMarate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under oxidative conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the purine base or the phosphoryl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties .
Scientific Research Applications
(S)-(((1-(6-aMino-9H-purin-9-yl)propan-2-yloxy)Methyl)phosphoryl)bis(oxy)bis(Methylene) isopropyl dicarbonate fuMarate has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: Studied for its interactions with biological molecules and its potential as a biochemical tool.
Medicine: Investigated for its antiviral properties and potential therapeutic applications in treating viral infections.
Industry: Used in the development of antiviral drugs and as a quality control standard in pharmaceutical manufacturing
Mechanism of Action
The mechanism of action of (S)-(((1-(6-aMino-9H-purin-9-yl)propan-2-yloxy)Methyl)phosphoryl)bis(oxy)bis(Methylene) isopropyl dicarbonate fuMarate involves its role as a reverse transcriptase inhibitor. It targets the reverse transcriptase enzyme, which is crucial for the replication of retroviruses like HIV. By inhibiting this enzyme, the compound prevents the synthesis of viral DNA, thereby blocking the replication of the virus .
Comparison with Similar Compounds
Similar Compounds
Tenofovir Disoproxil Fumarate: The parent compound, widely used as an anti-HIV agent.
Adefovir Dipivoxil: Another nucleotide analogue with antiviral properties.
Cidofovir: Used to treat cytomegalovirus infections.
Uniqueness
(S)-(((1-(6-aMino-9H-purin-9-yl)propan-2-yloxy)Methyl)phosphoryl)bis(oxy)bis(Methylene) isopropyl dicarbonate fuMarate is unique due to its specific stereochemistry, which can influence its biological activity and interactions with enzymes. Its role as an impurity in Tenofovir Disoproxil Fumarate also makes it significant in quality control and analytical studies .
Properties
Molecular Formula |
C23H34N5O14P |
|---|---|
Molecular Weight |
635.5 g/mol |
IUPAC Name |
[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C19H30N5O10P.C4H4O4/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;5-3(6)1-2-4(7)8/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
VCMJCVGFSROFHV-WLHGVMLRSA-N |
Isomeric SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


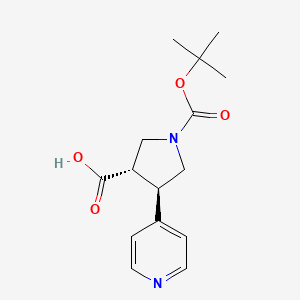
![33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-30-propyl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B12324609.png)


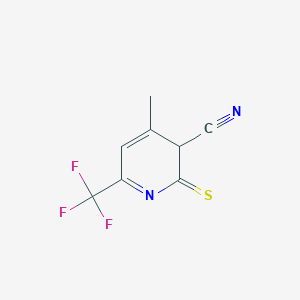

![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12324644.png)
![[4,5-Dihydroxy-6-[[3-[5-hydroxy-2-(hydroxymethyl)-6-[(3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl)oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B12324655.png)

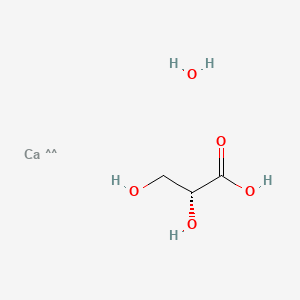
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3,4-difluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12324670.png)
